4-Hydroxycephalotaxine
Overview
Description
4-Hydroxycephalotaxine is a natural product derived from the plant Cephalotaxus fortunei . It belongs to the class of alkaloids and is known for its diverse biological activities. The compound has a molecular formula of C18H21NO5 and a molecular weight of 331.36 g/mol . It appears as a colorless crystalline solid and is soluble in water and various organic solvents .
Mechanism of Action
Target of Action
4-Hydroxycephalotaxine is a natural product from Cephalotaxus fortunei . The primary target of this compound is the ribosomal A-site . This site plays a crucial role in protein synthesis, specifically in the initial elongation step .
Mode of Action
This compound interacts with its target by binding to the ribosomal A-site . This interaction prevents the initial elongation step of protein synthesis . By inhibiting this process, this compound disrupts the production of proteins, which can have significant effects on cellular functions.
Biochemical Pathways
The inhibition of protein synthesis by this compound affects various biochemical pathways. One such pathway involves the short-lived protein c-Myc, which can promote the expression of elongation initiation factor 4 F (eIF-4 F) proteins . These proteins are crucial for the translation of mRNAs that possess complex 5′ UTRs, including c-Myc .
Biochemical Analysis
Biochemical Properties
4-Hydroxycephalotaxine is similar in appearance and structure to other cephalotaxines It plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it has a variety of biological activities and is widely used in the field of medicine . It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycephalotaxine can be synthesized through several methods. One common approach involves the extraction from the barks of Cephalotaxus fortunei . The extraction process typically includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can also be synthesized via chemical reactions involving the hydroxyl functional group to generate ester derivatives and ether analogues .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cephalotaxus fortunei. The process is optimized to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycephalotaxine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids and alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
4-Hydroxycephalotaxine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxycephalotaxine is part of a family of compounds with similar structures and properties. Some of the similar compounds include:
Cephalotaxine: Another alkaloid from Cephalotaxus fortunei with similar biological activities.
Homoharringtonine: Known for its anticancer properties and used in the treatment of chronic myeloid leukemia.
Harringtonine: Similar to homoharringtonine, with potent anticancer effects.
Acetylcephalotaxine: A derivative of cephalotaxine with modified chemical properties.
Uniqueness: this compound stands out due to its specific hydroxyl functional group, which allows for unique chemical modifications and derivatizations. This functional group also contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-22-15-9-17-4-2-5-19(17)6-3-11-7-13-14(24-10-23-13)8-12(11)18(17,21)16(15)20/h7-9,16,20-21H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSKPPYUIBULOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3(C1O)O)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701004850 | |
Record name | 4-Hydroxycephalotaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701004850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84567-08-8 | |
Record name | Cephalotaxine, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084567088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxycephalotaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701004850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.